6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a structural similarity with 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent efficacy . This suggests that our compound of interest could potentially be synthesized into derivatives that target viral pathogens.
Anti-inflammatory Applications
The indole nucleus, found in compounds related to our subject molecule, is known for its anti-inflammatory effects. This biological activity is crucial in the development of treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The pharmacophore’s ability to bind with high affinity to multiple receptors can be leveraged to develop new derivatives with enhanced anti-inflammatory properties .
Anticancer Therapeutics
Indole derivatives have been explored for their anticancer activities. The structural complexity of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline allows for the possibility of it being used as a scaffold for synthesizing novel anticancer agents. These compounds could be designed to interfere with specific pathways involved in cancer cell proliferation and survival .
Anti-HIV Research
The fight against HIV has seen the use of various indole derivatives due to their ability to inhibit the virus. Molecular docking studies of novel indolyl derivatives have shown promise as anti-HIV agents. By extension, our compound could be modified to enhance its efficacy against HIV through similar molecular docking approaches .
Antioxidant Properties
The indole core structure is associated with antioxidant activity, which is vital in combating oxidative stress-related diseases. Derivatives of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline could be synthesized to harness this property, providing a basis for research into neurodegenerative diseases and aging .
Antimicrobial and Antitubercular Uses
Indole derivatives have been recognized for their antimicrobial and antitubercular activities. The modification of our compound could lead to the development of new drugs that target resistant strains of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antidiabetic Potential
Research into indole derivatives has included their use in managing diabetes. The potential of these compounds to act on various biological targets relevant to diabetes suggests that 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline could be a starting point for the synthesis of new antidiabetic medications .
Antimalarial and Anticholinesterase Activities
The indole scaffold is also present in compounds with antimalarial and anticholinesterase activities. These activities are crucial for the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s, respectively. The compound could be explored for its potential in these therapeutic areas .
Safety and Hazards
properties
IUPAC Name |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8;/h4,6H,1-3,11H2,(H2,12,14)(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZIFIBIGVDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.